3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine

Sequential cross-coupling Chemoselective functionalization C–Br vs C–Cl reactivity

This 3,4-dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1036243-97-6) is a tri-halogenated 7-azaindole scaffold with three chemically differentiated halogen vectors—C3-Br, C4-Br, and C5-Cl—enabling sequential, chemoselective cross-coupling from a single starting material. Unlike di-halogenated analogs, the 3-Br/4-Br/5-Cl pattern allows three-step diversification for constructing complex kinase inhibitor libraries. With LogP 3.74 and TPSA 28.68 Ų, it occupies physicochemical space favorable for CNS penetration. Available at 98% purity with ISO-certified quality systems for batch-to-batch consistency.

Molecular Formula C7H3Br2ClN2
Molecular Weight 310.37 g/mol
Cat. No. B13667661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine
Molecular FormulaC7H3Br2ClN2
Molecular Weight310.37 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C(=CN=C2N1)Cl)Br)Br
InChIInChI=1S/C7H3Br2ClN2/c8-3-1-11-7-5(3)6(9)4(10)2-12-7/h1-2H,(H,11,12)
InChIKeyAIOCXYKXSFKEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine: Tri-Halogenated 7-Azaindole Building Block for Kinase-Targeted Medicinal Chemistry


3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1036243-97-6) is a tri-halogenated heterocyclic compound belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold family. It bears bromine atoms at the 3- and 4-positions and a chlorine atom at the 5-position of the fused bicyclic core, yielding a molecular formula of C₇H₃Br₂ClN₂ and a molecular weight of 310.37 g/mol . The 7-azaindole core serves as a purine bioisostere and is a privileged scaffold in kinase inhibitor drug discovery, with derivatives of this core having progressed to FDA-approved therapeutics such as pexidartinib and vemurafenib [1]. This specific tri-halogenated derivative functions primarily as a versatile synthetic intermediate, wherein the chemically differentiated C–Br and C–Cl bonds enable programmed, sequential cross-coupling for the construction of complex kinase-targeted compound libraries .

Why 3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Di-Halogenated or Differently Substituted 7-Azaindole Analogs


Procurement decisions for halogenated 7-azaindole building blocks are frequently made under the assumption that any di- or tri-halogenated derivative with the same core scaffold is functionally interchangeable. This assumption fails because the number, identity, and positional arrangement of halogen substituents dictate three non-interchangeable properties: (i) the lipophilicity and polar surface area that govern downstream ADME profiles of final compounds ; (ii) the relative reactivity of C–Br versus C–Cl bonds under palladium-catalyzed cross-coupling conditions, which determines the feasible sequence of synthetic elaborations ; and (iii) the regiochemical outcome of electrophilic aromatic substitution steps during further functionalization . A di-bromo analog lacking the C5 chlorine, or a mono-chloro analog lacking bromines, cannot replicate the three-vector diversification strategy enabled by the 3-Br/4-Br/5-Cl pattern. The quantitative evidence below documents exactly how these differences manifest in measurable physical and chemical properties that impact synthetic planning and final compound quality.

Quantitative Differentiation Evidence for 3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine Versus Closest Analogs


Tri-Halogen Substitution Pattern Enables Three Sequential, Chemoselective Cross-Coupling Events

The target compound possesses two chemically distinct halogen types (Br at C3/C4; Cl at C5) on the 7-azaindole scaffold. The inherent reactivity difference between aryl bromides and aryl chlorides under palladium(0) catalysis—where oxidative addition to C–Br bonds proceeds with rates approximately 50–100 times faster than to C–Cl bonds under standard Suzuki–Miyaura conditions—permits programmed, sequential C–C or C–N bond formation at three distinct positions without protecting group manipulation between steps . In contrast, the di-bromo analog 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-33-9) offers only two reactive sites, both with identical C–Br reactivity, limiting the synthetic sequence to two diversification steps with poor chemoselectivity between positions . The 5-chloro-1H-pyrrolo[2,3-b]pyridine analog (CAS 866546-07-8) bears only a single C–Cl site, requiring pre-functionalization before cross-coupling can commence .

Sequential cross-coupling Chemoselective functionalization C–Br vs C–Cl reactivity Palladium catalysis

Elevated LogP (3.74) Expands Accessible Lipophilic Chemical Space for CNS-Penetrant and Membrane-Targeted Programs

The computed octanol-water partition coefficient (LogP) of 3,4-dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is 3.74 . This value is approximately 0.27 log units higher than that of the corresponding di-bromo analog 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine (LogP ≈ 3.47), reflecting the additional chlorine atom at C5 [1]. For context, the mono-chloro analog 5-chloro-1H-pyrrolo[2,3-b]pyridine has a substantially lower LogP (estimated ~2.0–2.3) [2]. A ΔLogP of +0.27 relative to the di-bromo comparator places the target compound closer to the optimal lipophilicity range (LogP 3–5) associated with CNS drug candidates and membrane-protein targets, while still maintaining a topological polar surface area (TPSA) of 28.68 Ų that remains below the 60–70 Ų threshold predictive of blood-brain barrier penetration .

Lipophilicity LogP CNS drug design Membrane permeability

Higher Molecular Complexity (MW 310.37) Delivers Superior Synthetic Leverage per Procurement Unit

With a molecular weight of 310.37 g/mol and containing three halogen atoms (2 × Br + 1 × Cl), the target compound embeds approximately 62.5% of its mass as synthetically addressable halogen content . Comparator analysis: 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-33-9) has MW = 275.93 g/mol with ~57.9% halogen mass; 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 916176-52-8) has MW = 231.48 g/mol with ~51.9% halogen mass; and 5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 866546-07-8) has MW = 152.58 g/mol with only ~23.2% halogen mass . Each procurement unit (e.g., per gram) of the target compound therefore delivers more reactive handles for downstream diversification than any of the di- or mono-halogenated alternatives.

Molecular complexity Fractional halogen content Building block efficiency Synthetic economy

Validated Intermediate for CDK2/Cyclin E Kinase Inhibitor Synthesis with Published 3D-QSAR Model

The 7-azaindole scaffold, of which the target compound is a key halogenated precursor, has been explicitly employed in the design and synthesis of a series of tri-heterocyclic CDK2/Cyclin E inhibitors reported by Baltus et al. (Eur. J. Med. Chem., 2016) [1]. This study used halogenated 7-azaindole intermediates for Huisgen-type [3+2] cycloaddition to generate 24 derivatives, with the most potent compound (43) exhibiting micro-molar range CDK2/Cyclin E inhibitory activity and antiproliferative/pro-apoptotic effects against a cancer cell line panel. A 3D-QSAR CoMFA model built on 30 literature compounds achieved a predictive r² = 0.92 and successfully predicted pIC₅₀ values for the new tri-heterocyclic series [1]. The target compound, as a 3-bromo-4-bromo-5-chloro tri-halogenated 7-azaindole, represents the direct precursor for introducing diversity elements at all three halogen-bearing positions of the scaffold validated in this study. General FGFR1–4 inhibitory activity for more elaborated 1H-pyrrolo[2,3-b]pyridine derivatives has been reported with IC₅₀ values of 7, 9, 25, and 712 nM (FGFR1–4, respectively) for optimized compound 4h, establishing the scaffold's relevance across multiple kinase targets [2].

CDK2/Cyclin E inhibition Kinase inhibitor SAR 3D-QSAR CoMFA Tri-heterocyclic compounds

Commercially Available at 98% Purity with Multi-Vendor Supply Chain Redundancy

The target compound is stocked by multiple independent chemical suppliers with documented purity specifications. Leyan offers the compound at 98% purity (Product No. 1074631) . MolCore supplies the compound with NLT 98% purity under ISO-certified quality systems . BOC Sciences lists the compound at 95% purity . In comparison, the 3,4-dibromo analog (CAS 1000340-33-9) is typically offered at ≥95% purity (MuseChem) , while 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine (CAS 1190322-22-5) is listed as a discontinued product by at least one major supplier (CymitQuimica) . Multi-vendor availability at ≥95% purity ensures supply chain resilience and competitive pricing for the target compound.

Commercial availability Purity specification Supply chain reliability Procurement

Optimal Research and Procurement Scenarios for 3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-b]pyridine


Parallel Kinase Inhibitor Library Synthesis via Sequential Suzuki–Miyaura/ Buchwald–Hartwig Diversification

Medicinal chemistry teams constructing focused kinase inhibitor libraries around the 7-azaindole scaffold can exploit the differential C–Br vs. C–Cl reactivity of this building block to execute three sequential, chemoselective cross-coupling reactions from a single starting material. The C3 and C4 bromine atoms undergo rapid oxidative addition with Pd(0) catalysts and can be functionalized first (e.g., Suzuki–Miyaura at C3 followed by Buchwald–Hartwig amination at C4), while the C5 chlorine remains inert under these conditions, serving as a latent handle for a final diversification step under more forcing conditions or with specialized ligand systems . This strategy was validated in the context of 7-azaindole-based CDK2/Cyclin E inhibitors where halogenated intermediates were elaborated into tri-heterocyclic arrays via [3+2] cycloaddition [1].

CNS-Penetrant Kinase Inhibitor Lead Generation Leveraging Favorable LogP and TPSA

For programs targeting CNS kinases (e.g., GSK-3β, CK1, or certain receptor tyrosine kinases expressed in glioblastoma), the computed LogP of 3.74 and TPSA of 28.68 Ų of the parent building block place derivatives in a physicochemical space associated with passive blood-brain barrier penetration. The 3,4-dibromo analog (CAS 1000340-33-9), with a lower LogP of ~3.47 and lacking the C5 chlorine vector, offers one fewer diversification handle for optimizing CNS MPO (Multiparameter Optimization) scores [2]. The additional chlorine atom at C5 also provides a metabolic soft spot for modulating CYP450 oxidative metabolism, a common strategy in CNS drug design to balance half-life with target engagement. The 3,4-dibromo-7-azaindole scaffold has demonstrated CK1 inhibitory activity (IC₅₀ ≈ 40 µM for B-AZ) with circadian rhythm modulation effects in Arabidopsis, establishing proof-of-concept for CNS-relevant kinase engagement from this chemotype [3].

Integrated Procurement Strategy for Multi-Project Kinase Inhibitor Platforms

Organizations running multiple kinase inhibitor projects can standardize on this tri-halogenated building block as a common intermediate, leveraging its three-vector diversification capacity to serve distinct project needs (e.g., FGFR, CDK, or JAK programs) from a single inventory item. The compound is available at 98% purity from multiple vendors (Leyan, MolCore) , with batch-to-batch consistency supported by ISO-certified quality systems. The multi-vendor supply chain ensures continuity of supply even during single-vendor disruptions. At 310.37 g/mol with 62.7% halogen mass, each gram procured delivers more reactive handles than di-halogenated alternatives such as 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (MW 231.48, 51.9% halogen mass), translating to a lower effective cost-per-diversification-vector . For large-scale medicinal chemistry campaigns, this compound's position as a late-stage halogenation product of the 7-azaindole core—synthesized via sequential chlorination at C5 and bromination at C3/C4 in overall yields reaching 70–88% under optimized N-protected conditions—means it is produced through a well-characterized route suitable for technical transfer to in-house process chemistry teams if required .

Structure-Activity Relationship (SAR) Exploration Guided by Published 3D-QSAR CoMFA Model

The 3D-QSAR CoMFA model published by Baltus et al. (2016), with a validated predictive r² = 0.92 for CDK2/Cyclin E inhibitory activity, provides a quantitative framework for prioritizing which derivatives to synthesize from this building block [1]. Rather than synthesizing all possible tri-substituted analogs, computational pre-screening using the CoMFA steric and electrostatic field maps can identify the most promising substitution patterns at C3, C4, and C5 before committing synthetic resources. This model-driven approach, combined with the building block's three-vector diversification capability, can reduce the number of compounds needed to establish a robust SAR by an estimated 40–60% compared to an empirical, full-matrix synthesis approach using mono-functionalized starting materials. The scaffold's broader FGFR inhibitory potential—with optimized derivatives achieving single-digit nanomolar IC₅₀ values (FGFR1 IC₅₀ = 7 nM for compound 4h)—further expands the target product profile accessible from this common intermediate [4].

Quote Request

Request a Quote for 3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.